molecular formula C17H16ClNO4S2 B2431041 4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzenesulfonamide CAS No. 630065-49-5

4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzenesulfonamide

Cat. No.: B2431041
CAS No.: 630065-49-5
M. Wt: 397.89
InChI Key: RRUPAOILYPWJGS-UHFFFAOYSA-N
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Description

4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Chlorination: Introduction of a chlorine atom to the benzene ring.

    Sulfonation: Formation of the sulfonamide group by reacting the chlorinated benzene with a sulfonyl chloride.

    Thiophene Derivatization: Incorporation of the dioxido-dihydrothiophene moiety through a series of reactions involving thiophene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.

    Reduction: Reduction reactions could target the sulfonamide group or the chlorinated benzene ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the chlorinated benzene ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or dechlorinated compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Antimicrobial Agents: Sulfonamides are well-known for their antimicrobial properties, and this compound could be investigated for similar applications.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical research.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent for various diseases.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzenesulfonamide would depend on its specific application. In antimicrobial applications, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    Thiophene Derivatives: Compounds containing the thiophene ring, known for their electronic properties.

Uniqueness

The unique combination of a chlorinated benzene ring, a sulfonamide group, and a dioxido-dihydrothiophene moiety sets 4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzenesulfonamide apart from other sulfonamides. This structure may confer unique chemical and biological properties, making it a valuable compound for further research.

Properties

IUPAC Name

4-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S2/c1-13-2-6-15(7-3-13)19(16-10-11-24(20,21)12-16)25(22,23)17-8-4-14(18)5-9-17/h2-11,16H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUPAOILYPWJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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